(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Key structural motifs include:
- Benzo[d]imidazole and imidazole moieties: Heterocyclic groups known for their roles in hydrogen bonding and π-π interactions, often associated with bioactivity in medicinal chemistry .
- 9,9-Difluoro-9H-fluorenyl group: Fluorination likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Spiro[2.4]heptane system: The spirocyclic structure introduces steric constraints that may modulate stereoelectronic properties and pharmacokinetic behavior .
- tert-Butoxycarbonyl (Boc) groups: These protecting groups improve solubility during synthesis and can be selectively removed under acidic conditions .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48F2N6O4/c1-42(2,3)56-40(54)52-23-44(15-16-44)21-36(52)38-48-22-35(51-38)26-9-13-30-29-12-8-24(18-31(29)45(46,47)32(30)19-26)25-10-14-33-34(20-25)50-39(49-33)37-27-7-11-28(17-27)53(37)41(55)57-43(4,5)6/h8-10,12-14,18-20,22,27-28,36-37H,7,11,15-17,21,23H2,1-6H3,(H,48,51)(H,49,50)/t27-,28+,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBIERALJAHTN-PQMSPAIHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48F2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The chemical structure of the compound suggests multiple pharmacophoric elements that could interact with biological targets. It has the following properties:
- Molecular Formula : C45H48F2N6O4
- Molar Mass : 774.9 g/mol
- CAS Number : 1499193-65-5
The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in bacterial DNA replication, such as topoisomerases.
Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as a dual inhibitor of bacterial topoisomerases:
- DNA Gyrase : Inhibits the supercoiling of DNA, crucial for bacterial replication.
- Topoisomerase IV : Plays a role in separating replicated DNA strands.
In vitro assays have demonstrated that this compound exhibits low nanomolar inhibitory concentrations (IC50) against these enzymes, indicating strong potential as an antibacterial agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antibacterial Efficacy
In a study involving several bacterial strains, including multidrug-resistant Staphylococcus aureus, the compound showed significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL . This suggests its potential utility in treating infections caused by resistant bacteria.
Case Study 2: Structural Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications in the compound's structure could enhance its binding affinity to target enzymes. The introduction of specific functional groups was found to improve its inhibitory potency against both DNA gyrase and topoisomerase IV .
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound has been investigated for its role as an arginase inhibitor . Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a significant role in the urea cycle and influencing various physiological processes, including immune response and cell signaling. Inhibiting arginase can enhance the availability of L-arginine for nitric oxide synthesis, which is crucial for cardiovascular health and immune function .
Case Study: Arginase Inhibition
Recent studies have shown that derivatives of this compound can effectively inhibit arginase activity, leading to increased levels of nitric oxide in biological systems. This has implications for treating conditions such as hypertension and certain cancers where arginase activity is elevated .
Anticancer Activity
The structural complexity of this compound allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. The presence of imidazole and benzimidazole moieties suggests potential interactions with DNA or RNA synthesis pathways, which are critical in cancer cell proliferation.
Research Findings
Preclinical studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of fluorinated groups may enhance the lipophilicity and bioavailability of these compounds, facilitating their transport across cellular membranes .
Neuropharmacological Applications
Given the presence of azabicyclo structures in the compound, there is potential for neuropharmacological applications. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems and may offer therapeutic avenues for neurological disorders.
Potential Mechanisms
The compound could modulate neurotransmitter release or receptor activity, particularly in systems involving dopamine or serotonin pathways. This makes it a candidate for further exploration in treating conditions like depression or schizophrenia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Reactivity
- Acid sensitivity : Boc groups in the target compound can be cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas sulfinyl or bromo substituents (e.g., ) require distinct deprotection strategies.
- Stereochemical stability : The spiro[2.4]heptane system may exhibit lower ring strain compared to smaller spirocycles (e.g., spiro[3.3]heptane in ), enhancing thermodynamic stability .
Q & A
Q. What reactor designs minimize side reactions during scale-up?
- Methodology : Use continuous-flow reactors with real-time monitoring (e.g., PAT tools) to control exothermic steps. Membrane separation technologies (CRDC subclass RDF2050104) improve purification efficiency at larger scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
